Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is an organic compound that features a cyclopropyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate typically involves the esterification of 4-(1-methylcyclopropyl)-2,4-dioxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: The major product is 4-(1-methylcyclopropyl)-2,4-dioxobutanoic acid.
Reduction: The major product is 4-(1-methylcyclopropyl)-2,4-dioxobutanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
- Ethyl 4-(cyclopropyl)-2,4-dioxobutanoate
- Ethyl 4-(1-methylcyclopentyl)-2,4-dioxobutanoate
- Ethyl 4-(1-methylcyclohexyl)-2,4-dioxobutanoate
Comparison: Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C10H14O4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H14O4/c1-3-14-9(13)7(11)6-8(12)10(2)4-5-10/h3-6H2,1-2H3 |
InChI Key |
GLMRSHCLJNHVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1(CC1)C |
Origin of Product |
United States |
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